3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Tert-butyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a tert-butyl group and an azabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-azabicyclo[3.3.1]nonan-9-one with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium azide or potassium iodide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium iodide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, iodides
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
- 3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one
- 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols
Uniqueness
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical and biological behaviors .
Properties
Molecular Formula |
C12H21NO |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C12H21NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
UDERNUUEIDSFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
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